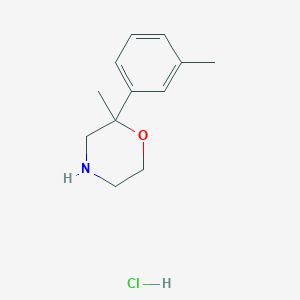

2-Methyl-2-(3-methylphenyl)morpholine hydrochloride

Description

Chemical Name: 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride Synonyms: 3-Methyl-2-phenylmorpholine hydrochloride, Phenmetrazine hydrochloride (historical) Molecular Formula: C₁₁H₁₅NO·HCl Molecular Weight: 213.7 g/mol Structural Features: A morpholine ring substituted with a methyl group at position 2 and a 3-methylphenyl group at the same position. The hydrochloride salt enhances solubility and stability. Applications: Historically explored as an anorectic or stimulant in pharmaceuticals . Now primarily used as a synthetic intermediate in organic chemistry.

Properties

IUPAC Name |

2-methyl-2-(3-methylphenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-4-3-5-11(8-10)12(2)9-13-6-7-14-12;/h3-5,8,13H,6-7,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCGZNPSRGQSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CNCCO2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure Using N-Sulfonyl β-Amino Alcohols

A widely applied method involves cyclizing N-sulfonyl β-amino alcohols with diphenylvinylsulfonium salts. For example:

-

Reactants : N-tosyl-β-amino alcohol (e.g., (±)-N-(2-hydroxy-1-methylethyl)-4-methylbenzenesulfonamide) and diphenylvinylsulfonium salt.

-

Conditions : Stirred in dichloromethane at 0°C, followed by warming to room temperature for 12 hours.

-

Workup : Extraction with dichloromethane, drying over MgSO₄, and purification via silica gel chromatography.

Diastereoselective Synthesis

Diastereoselective routes employ formyl esters and potassium carbonate in 1,4-dioxane:

-

Reactants : Methyl 2-methyl-3-oxopropanoate and substituted amines.

-

Key Step : Base-mediated cyclization forms the morpholine ring with stereochemical control.

-

Yield : 35–52% for related 2- and 3-substituted morpholines.

Reductive Amination Strategies

One-Step Reductive Amination

A convergent process from US Patent 6,056,717 involves reductive amination of aldehydes with morpholine precursors:

Optimization with Borane Complexes

Borane-morpholine complexes enhance selectivity:

-

Reactants : Aldehyde-containing intermediates and secondary amines.

-

Advantage : Avoids high-temperature cyclization, improving functional group compatibility.

Hydrochloride Salt Formation

Post-Synthesis Quaternization

The free base is treated with hydrochloric acid to form the hydrochloride salt:

-

Procedure : Dissolve 2-methyl-2-(3-methylphenyl)morpholine in ethyl acetate, add concentrated HCl dropwise, and precipitate the salt.

-

Purification : Recrystallization from ethanol/water mixtures.

Data Tables

Table 1: Comparative Analysis of Synthesis Methods

Table 2: Key Spectral Data for Intermediate Verification

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Methyl 2-methyl-3-oxopropanoate | 3.78 (s, 3H), 1.67 (s, 2.55H) | 197.3, 173.0 | 117.0549 [M + H]⁺ |

| 4-N,N-Dimethylaminomethyl-5-formyl-1,2,3-triazole | 10.25 (s, 1H) | 168.3, 154.7 | 173.1173 [M + H]⁺ |

Mechanistic Insights

-

Cyclization : Base-mediated intramolecular nucleophilic attack forms the morpholine ring, with steric effects dictating substituent positioning.

-

Reductive Amination : Imine formation followed by borohydride reduction ensures retention of stereochemistry.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylphenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of morpholine compounds exhibit significant anticancer properties. A study highlighted the synthesis of various morpholine derivatives, including 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride, which demonstrated promising activity against cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the morpholine ring can enhance the binding affinity to target proteins involved in cancer proliferation pathways .

Central Nervous System (CNS) Effects:

Morpholine derivatives are also being investigated for their potential neuropharmacological effects. Compounds similar to 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride have shown promise as anxiolytics and antidepressants, potentially acting on neurotransmitter systems such as serotonin and norepinephrine .

Material Science

Polymer Additives:

In material science, morpholine compounds are utilized as additives in polymer formulations. Their incorporation can improve the mechanical properties and thermal stability of polymers, making them suitable for applications in coatings and adhesives . The specific properties of 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride can be tailored for specific polymer matrices.

Chemical Intermediates

Synthesis of Complex Molecules:

The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the synthesis of more complex structures, including pharmaceuticals and agrochemicals. For instance, it can be employed in the synthesis of chiral compounds through asymmetric reactions .

Case Study 1: Anticancer Properties

A recent study synthesized several morpholine derivatives, including 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride, and tested their efficacy against human cancer cell lines such as HCT-116 and HeLa. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Neuropharmacological Potential

Another investigation into the CNS effects of morpholine derivatives found that compounds similar to 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride demonstrated anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety-like behaviors, supporting their potential use in treating anxiety disorders .

Data Tables

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differentiators

- Substituent Effects :

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in pharmaceutical formulations .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride?

Answer:

Key steps include selecting appropriate precursors (e.g., substituted morpholine derivatives and halogenated aryl compounds) and optimizing reaction conditions. For example:

- Catalyst Selection : Use palladium-based catalysts for coupling reactions, as seen in analogous morpholine syntheses .

- Temperature Control : Maintain reaction temperatures between 80–120°C to balance yield and side-product formation.

- Purification : Employ recrystallization using methanol or chloroform, as solubility data for similar morpholine hydrochlorides indicate these solvents are effective .

- Yield Monitoring : Track yields at each step via HPLC (C18 column, acetonitrile/water mobile phase) to identify bottlenecks.

Advanced: How can stereochemical inconsistencies in 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride be resolved during synthesis?

Answer:

Stereochemical purity is critical for pharmacological activity. Methods include:

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol gradient to separate enantiomers .

- X-ray Crystallography : Confirm absolute configuration by co-crystallizing with a chiral resolving agent (e.g., tartaric acid derivatives) .

- Dynamic NMR : Analyze diastereotopic protons to detect conformational flexibility, which may explain conflicting stereochemical reports .

Basic: What analytical techniques are most reliable for characterizing 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride?

Answer:

A multi-technique approach ensures accuracy:

Advanced: How can researchers address contradictory data on the compound’s metabolic stability in preclinical studies?

Answer:

Contradictions may arise from assay variability. Mitigation strategies:

- In Vitro Assays : Compare hepatic microsomal stability across species (e.g., human vs. rodent) using LC-MS/MS quantification .

- CYP450 Inhibition Screening : Test CYP3A4/2D6 interactions, as morpholine derivatives often exhibit isoform-specific effects .

- Structural Analogues : Benchmark against amorolfine (a related morpholine antifungal) to identify metabolic hotspots .

Basic: What pharmacological mechanisms are hypothesized for 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride?

Answer:

Based on structural analogs (e.g., amorolfine), potential mechanisms include:

- Enzyme Inhibition : Blocking fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

- Receptor Modulation : Preliminary data suggest affinity for σ-1 receptors, which could explain neuroactivity in rodent models .

- In Vitro Testing : Use Candida albicans MIC assays (range: 0.5–16 µg/mL) to validate antifungal activity .

Advanced: What strategies improve the compound’s solubility for in vivo administration?

Answer:

Address low aqueous solubility (common in morpholine hydrochlorides) via:

- Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) to enhance dissolution .

- Salt Screening : Explore alternative counterions (e.g., citrate) while retaining HCl’s stability benefits .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .

Basic: How should stability studies be designed for 2-Methyl-2-(3-methylphenyl)morpholine hydrochloride under varying storage conditions?

Answer:

Follow ICH Q1A guidelines:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., morpholine ring opening) .

- Photostability : Use a xenon lamp (ICH Option 2) to simulate light exposure; protect with amber glass if degradation >5% .

- Long-Term Stability : Store at 4°C (hygroscopic; use desiccants) and test monthly for 12 months .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

Focus on substituent modifications:

- Aryl Group : Replace 3-methylphenyl with electron-deficient rings (e.g., 3-CF₃) to enhance target binding .

- Morpholine Ring : Introduce sp³-hybridized nitrogen (e.g., piperazine) to reduce metabolic oxidation .

- In Silico Modeling : Perform docking studies with fungal CYP51 (PDB: 5TZ1) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.